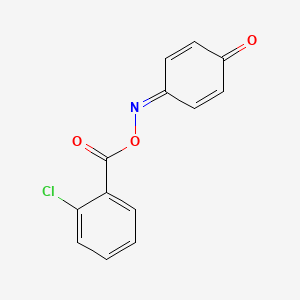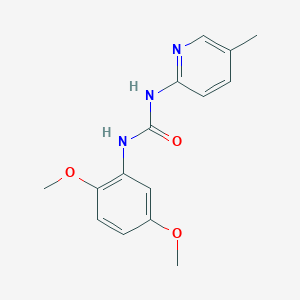![molecular formula C13H9Cl2N3OS B5888759 2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, commonly known as BP-1B, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide class of chemicals and is widely used in various fields of research. The purpose of
科学研究应用
BP-1B has been extensively used in scientific research due to its unique properties. It is widely used as a fluorescent probe for the detection of sulfhydryl-containing proteins and enzymes. Additionally, BP-1B has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
BP-1B acts as a sulfhydryl-specific fluorescent probe by reacting with sulfhydryl-containing proteins and enzymes. It forms a covalent bond with the sulfhydryl group, resulting in a fluorescent product. The mechanism of action of BP-1B in the development of new drugs involves the inhibition of specific enzymes involved in disease progression.
Biochemical and Physiological Effects:
BP-1B has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the progression of cancer and neurodegenerative diseases. Additionally, BP-1B has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
BP-1B has several advantages for use in lab experiments. It is a highly specific fluorescent probe for sulfhydryl-containing proteins and enzymes, making it a valuable tool for the detection and analysis of these molecules. Additionally, BP-1B is relatively easy to synthesize and has a long shelf life. However, one limitation of BP-1B is that it may not be suitable for use in vivo due to its potential toxicity.
未来方向
There are several future directions for the use of BP-1B in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. BP-1B has been shown to inhibit the activity of specific enzymes involved in the progression of these diseases, making it a promising candidate for drug development. Additionally, BP-1B may be useful in the development of new diagnostic tools for the detection of sulfhydryl-containing proteins and enzymes in various diseases. Finally, further studies are needed to determine the potential toxicity of BP-1B and its suitability for use in vivo.
Conclusion:
In conclusion, BP-1B is a valuable tool for scientific research due to its unique properties. It is a highly specific fluorescent probe for sulfhydryl-containing proteins and enzymes and has potential applications in the development of new drugs and diagnostic tools. While there are limitations to its use, further research is needed to fully understand the potential of BP-1B in scientific research.
合成方法
BP-1B can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopyridine-2-carbothioamide in the presence of a base. The reaction yields BP-1B as a white crystalline solid with a high degree of purity.
属性
IUPAC Name |
2,4-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-4-10(11(15)6-8)12(19)18-13(20)17-9-2-1-5-16-7-9/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICIAQBNGXJXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)

![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)




![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)



![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)